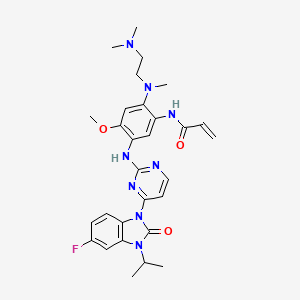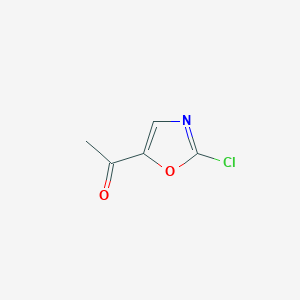
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate is a complex organic compound with a unique structure that includes a piperidine ring, a cyano group, and various functional groups such as methoxy and cyclopentyloxy groups
Métodos De Preparación
The synthesis of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the cyano and ester groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as the cyano group, to amines.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical compound, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets and pathways. The cyano group and piperidine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Ethyl 2-(4-cyano-4-(3-(cyclopentyloxy)-4-methoxyphenyl)piperidin-1-yl)acetate can be compared with similar compounds such as:
Ethyl 4-cyano-4-(3-(cyclopentyloxy)-4-(difluoromethoxy)phenyl)piperidin-1-yl)acetate: This compound has a similar structure but includes difluoromethoxy groups instead of methoxy groups.
Ethyl 4-cyano-4-(3-(cyclopentyloxy)-4-ethoxyphenyl)piperidin-1-yl)acetate: This compound has ethoxy groups instead of methoxy groups.
Propiedades
Fórmula molecular |
C22H30N2O4 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
ethyl 2-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-1-yl]acetate |
InChI |
InChI=1S/C22H30N2O4/c1-3-27-21(25)15-24-12-10-22(16-23,11-13-24)17-8-9-19(26-2)20(14-17)28-18-6-4-5-7-18/h8-9,14,18H,3-7,10-13,15H2,1-2H3 |
Clave InChI |
ZTBIBCNPNQALGN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1CCC(CC1)(C#N)C2=CC(=C(C=C2)OC)OC3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[2-(Cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B12432736.png)

![(E)-N'-hydroxy-2-[2-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B12432748.png)
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12432749.png)

![(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-pyridin-4-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide](/img/structure/B12432755.png)


![[3-Methyl-1-(triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B12432777.png)
![2-chloro-N-{2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindol-1-ylidene}acetamide](/img/structure/B12432778.png)
